5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
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Overview
Description
5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione typically involves multi-step organic reactions. A common approach might include the following steps:
Formation of Isoindoline Core: Starting from phthalic anhydride and an appropriate amine to form the isoindoline core.
Introduction of Piperidyl Group: Reacting the isoindoline derivative with a piperidine derivative under controlled conditions.
tert-Butyl Group Addition: Introducing the tert-butyl group through alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidyl or isoindoline moieties.
Reduction: Reduction reactions could target the carbonyl groups present in the structure.
Substitution: Various substitution reactions can occur, especially on the aromatic ring or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation reagents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced anticancer activity.
Pomalidomide: Another thalidomide derivative with potent immunomodulatory effects.
Uniqueness
5-(tert-Butyl)-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione may offer unique advantages over these similar compounds, such as improved selectivity, reduced side effects, or enhanced potency.
Properties
Molecular Formula |
C17H18N2O4 |
---|---|
Molecular Weight |
314.34 g/mol |
IUPAC Name |
5-tert-butyl-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H18N2O4/c1-17(2,3)9-4-5-10-11(8-9)16(23)19(15(10)22)12-6-7-13(20)18-14(12)21/h4-5,8,12H,6-7H2,1-3H3,(H,18,20,21) |
InChI Key |
WUBCXLCODKFGID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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